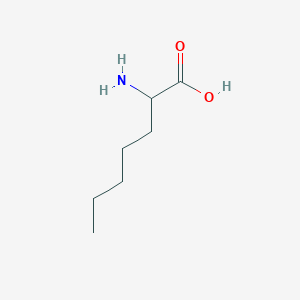

(S)-2-Aminoheptanoic acid

Description

2-Aminoheptanoate, also known as a-aminoenanthate or 2-aminoenanthic acid, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). 2-Aminoheptanoate is soluble (in water) and a moderately acidic compound (based on its pKa). 2-Aminoheptanoate has been primarily detected in feces.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-aminoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFMDVXONNIGBC-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415624 |

Source

|

| Record name | (S)-2-Aminoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44902-02-5 |

Source

|

| Record name | (S)-2-Aminoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminoheptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0094649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(S)-2-Aminoheptanoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of (S)-2-Aminoheptanoic Acid

Introduction: Beyond the Canonical Twenty

In the landscape of modern drug discovery and biochemical research, the exploration of non-proteinogenic amino acids offers a powerful toolkit for modulating the structure, function, and pharmacokinetic properties of peptides and small molecules. This compound, a chiral α-amino acid with a five-carbon linear side chain, stands as a notable example. Its structure, while simple, provides unique steric and lipophilic characteristics not found in the canonical twenty amino acids, making it a valuable building block for researchers.

This guide provides an in-depth analysis of the core chemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It aims to deliver field-proven insights into the causality behind its properties, offering a practical and authoritative resource for its application in experimental design and synthesis.

Molecular Architecture and Stereochemical Identity

The functionality and biological interactions of this compound are fundamentally dictated by its three-dimensional structure. As an α-amino acid, it possesses a central carbon atom (the α-carbon) bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a unique side chain—in this case, a pentyl group.[1][2]

The designation "(S)" refers to the specific stereochemical configuration at the α-carbon, which is a chiral center. According to the Cahn-Ingold-Prelog priority rules, the arrangement of the four different substituents confers a specific spatial orientation. This chirality is critical, as biological systems, particularly enzymes and receptors, are inherently chiral and often exhibit stereospecific recognition. While the L/D notation is common for amino acids (with most natural amino acids being in the L-form), the R/S system provides an unambiguous descriptor of the absolute configuration.[3]

It is a crucial point of expertise to understand that the stereochemical descriptor (L or S) does not inherently predict the direction in which the molecule rotates plane-polarized light.[4] This property, known as optical activity, must be determined experimentally. A compound that rotates light clockwise is dextrorotatory (+), while one that rotates it counter-clockwise is levorotatory (-).[3][5] Therefore, while this compound is structurally analogous to other L-amino acids, its specific rotation must be empirically measured.

Caption: Chemical structure of this compound highlighting the chiral α-carbon.

Physicochemical Profile

The physicochemical properties of a molecule are paramount as they govern its solubility, stability, membrane permeability, and ultimately, its utility in both in vitro and in vivo systems. The properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | (2S)-2-aminoheptanoic acid | [6] |

| Synonyms | L-2-Aminoheptanoic acid, L-Homonorleucine | [6] |

| CAS Number | 44902-02-5 | [7] |

| Molecular Formula | C₇H₁₅NO₂ | [6][8] |

| Molecular Weight | 145.20 g/mol | [6] |

| Physical Form | White to light-yellow powder or crystals | [7] |

| Topological Polar Surface Area | 63.3 Ų | [6] |

| XLogP3 | -1.0 | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

Expert Analysis of Properties:

-

Zwitterionic Nature: Like all amino acids, this compound exists predominantly as a zwitterion at physiological pH (~7.3-7.4).[8] The carboxylic acid group is deprotonated (-COO⁻) and the amino group is protonated (-NH₃⁺). This dual charge significantly influences its solubility in polar solvents like water and its behavior in electric fields, a principle exploited in electrophoretic separation techniques.[8]

-

Solubility and Lipophilicity: The negative XLogP3 value indicates that the molecule is hydrophilic.[6] However, the five-carbon side chain provides a significant nonpolar character compared to smaller amino acids like alanine or glycine. This balance between the polar zwitterionic head and the nonpolar tail is a key feature. It allows for unique interactions within peptide structures, potentially influencing folding or interaction with lipid membranes.

-

Topological Polar Surface Area (TPSA): The TPSA of 63.3 Ų is a calculated value used to predict the transport properties of drugs. This value suggests moderate cell permeability, a critical factor in designing molecules intended to act on intracellular targets.

Synthesis and Chemical Reactivity

The utility of this compound as a research tool is contingent on its synthesis and predictable reactivity.

Enantioselective Synthesis

The synthesis of enantiomerically pure amino acids is a cornerstone of modern organic chemistry. Strategies to produce the (S)-enantiomer typically involve either starting from a chiral precursor (the "chiral pool" approach) or using asymmetric catalysis. For example, methods like the asymmetric hydrogenation of enamines or the alkylation of chiral glycine enolate equivalents are established routes for producing enantiopure α-amino acids.[9] The choice of synthetic route is a critical experimental decision, driven by factors such as scale, cost, and available starting materials. A general preparation method involves the hydrolysis of a diethyl ester precursor, followed by purification.[10]

Chemical Reactivity

The reactivity of this compound is dominated by its two functional groups:

-

The α-Amino Group: This primary amine is nucleophilic and serves as the key site for peptide bond formation. In peptide synthesis, it must be protected to prevent unwanted side reactions. The most common protecting group in solid-phase peptide synthesis is the Fluorenylmethyloxycarbonyl (Fmoc) group, which can be attached to form (S)-2-(Fmoc-amino)heptanoic acid.[11] This protected form is then ready for coupling to a growing peptide chain.

-

The α-Carboxylic Acid Group: This group is acidic and can be activated for amide bond formation. It can also undergo esterification. In peptide synthesis, this group is typically activated using reagents like HBTU or HATU to facilitate efficient coupling with the free amine of another amino acid.

The pentyl side chain is largely inert under standard physiological and synthetic conditions, providing stable steric bulk and lipophilicity to molecules into which it is incorporated.

Analytical and Spectroscopic Characterization

Robust analytical methods are required to confirm the identity, purity, and stereochemical integrity of this compound. A multi-technique approach provides a self-validating system for characterization.

Spectroscopic Profile

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are primary tools for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the α-proton, the protons on the side chain, and the amine protons. The ¹³C NMR would similarly show distinct peaks for the carbonyl carbon, the α-carbon, and the five carbons of the pentyl chain.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The monoisotopic mass is 145.1103 Da.[6] Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are routinely used to analyze amino acids in complex mixtures.[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups. Broad absorptions around 2500-3300 cm⁻¹ are characteristic of the O-H stretch of the carboxylic acid and the N-H stretch of the amine salt in the zwitterionic form. A strong absorption around 1700-1725 cm⁻¹ would indicate the C=O stretch of the carboxylic acid.

Standard Analytical Workflow: LC-MS/MS

The quantitative analysis of amino acids in biological matrices (e.g., serum, cell lysates) is a common requirement.[8][13] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity.

Protocol: General LC-MS/MS Analysis

-

Sample Preparation:

-

Rationale: To remove interfering substances (proteins, salts) and concentrate the analyte.

-

Steps: Perform a protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile) to the biological sample in a 3:1 ratio. Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins. Collect the supernatant containing the amino acids.

-

-

Chromatographic Separation:

-

Rationale: To separate the target analyte from other small molecules in the extract based on its chemical properties.

-

Steps: Inject the supernatant onto a suitable HPLC column. For polar molecules like amino acids, a HILIC (Hydrophilic Interaction Liquid Chromatography) or a reverse-phase C18 column with an ion-pairing agent is often used. Elute with a gradient of aqueous and organic mobile phases.

-

-

Mass Spectrometric Detection:

-

Rationale: To specifically detect and quantify the analyte based on its mass-to-charge ratio (m/z).

-

Steps: Interface the HPLC eluent with an electrospray ionization (ESI) source on a tandem mass spectrometer. Monitor the specific transition of the parent ion (m/z for [M+H]⁺) to a characteristic fragment ion. This method, known as Multiple Reaction Monitoring (MRM), provides high specificity and reduces background noise.

-

-

Quantification:

-

Rationale: To determine the concentration of the analyte in the original sample.

-

Steps: Prepare a calibration curve using standards of known concentrations of this compound. Plot the peak area response against concentration and use linear regression to determine the concentration in the unknown samples.

-

Caption: A typical workflow for the quantitative analysis of amino acids via LC-MS/MS.

Applications in Drug Discovery and Research

The incorporation of non-proteinogenic amino acids like this compound is a proven strategy in medicinal chemistry to enhance drug properties.[14]

-

Peptidomimetics: Replacing a natural amino acid with this compound can increase a peptide's resistance to proteolytic degradation, thereby extending its half-life in vivo. The lipophilic side chain can also enhance membrane permeability or alter the binding affinity and selectivity for a target receptor by probing different regions of a binding pocket.

-

Enzyme Inhibitors: The unique side chain can be used as a scaffold to design inhibitors that target the active sites of enzymes. Its structure can be systematically modified to optimize interactions and improve potency and selectivity.[14] This is particularly relevant in targeting enzymes where the natural substrate has a similar alkyl chain.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential.

-

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[15]

-

Storage: The compound is stable and should be stored at room temperature in a dry, tightly sealed container.[7]

Conclusion

This compound is more than just another amino acid; it is a specialized chemical tool. Its distinct combination of a chiral α-amino acid backbone and a C5 linear alkyl side chain provides a unique set of physicochemical properties. Understanding its molecular structure, reactivity, and analytical profile is fundamental to leveraging its potential. For the researcher engaged in peptide design, peptidomimetic development, or enzyme inhibition studies, this compound offers a validated and versatile building block for the rational design of novel and effective molecules.

References

- PubChem. (2S)-2-aminoheptanoic acid.

- MetaboAge. 2-aminoheptanoate.

- Human Metabolome Database. 2-Aminoheptanoic acid (HMDB0242128). HMDB. [Link]

- PubChem. 2-Aminoheptanoic acid.

- Chemistry LibreTexts. (2022). Stereochemistry of Amino Acids. [Link]

- Ashenhurst, J. (2017).

- Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52, 1071–1088. [Link]

- Instant Biology by Dr. Neelabh. (2022). Optical Rotation in Amino acids | Chirality | d type and l type amino acids. YouTube. [Link]

- Singh, U. P., & Kumar, S. (2015). Enantioselective Synthesis of β-amino acids: A Review.

- ChemBK. (2024). 2-Aminoheptanoic acid. [Link]

Sources

- 1. Human Metabolome Database: Showing metabocard for 2-Aminoheptanoic acid (HMDB0242128) [hmdb.ca]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. (2S)-2-aminoheptanoic acid | C7H15NO2 | CID 5312965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 2-aminoheptanoate - MetaboAge [metaboage.info]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. chembk.com [chembk.com]

- 11. (S)-2-(Fmoc-amino)heptanoic acid 97% | CAS: 1197020-22-6 | AChemBlock [achemblock.com]

- 12. researchgate.net [researchgate.net]

- 13. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Structure Elucidation of (S)-2-Aminoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminoheptanoic acid, a non-proteinogenic α-amino acid, represents a class of molecules with growing interest in pharmaceutical and biotechnological research. Its unique aliphatic side chain offers a scaffold for developing novel therapeutics and probes. Unlike proteinogenic amino acids, the structural characterization of such modified amino acids requires a multi-faceted analytical approach to unambiguously determine its constitution, connectivity, and stereochemistry. This guide provides a comprehensive overview of the principles and methodologies employed in the complete structure elucidation of this compound, offering field-proven insights for researchers in drug development and chemical analysis.

Foundational Physicochemical Properties

A thorough understanding of the basic physicochemical properties of this compound is the first step in its characterization. This data informs the selection of appropriate analytical techniques and experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO₂ | PubChem[1] |

| Molecular Weight | 145.20 g/mol | PubChem[1] |

| IUPAC Name | (2S)-2-aminoheptanoic acid | PubChem[1] |

| Appearance | White to light-yellow powder or crystals | Sigma-Aldrich |

| Polarity | Polar, zwitterionic molecule | General Amino Acid Chemistry |

The Strategic Workflow for Structure Elucidation

The definitive structure elucidation of a chiral molecule like this compound is not a linear process but rather an integrated workflow. Each analytical technique provides a piece of the puzzle, and the convergence of data from multiple orthogonal methods provides the highest level of confidence in the final structural assignment.

Sources

An In-depth Technical Guide to (S)-2-Aminoheptanoic Acid (CAS: 44902-02-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminoheptanoic acid, also known by synonyms such as L-2-aminoheptanoic acid and L-homonorleucine, is a non-proteinogenic α-amino acid.[1][2] As a chiral building block, it holds significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a five-carbon side chain, classifies it as a lipidic amino acid, imparting unique properties that are increasingly leveraged in the design of novel therapeutics.[1][3] This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, purification, analytical characterization, and applications, with a particular focus on its role in peptide-based drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 44902-02-5 | [1] |

| Molecular Formula | C₇H₁₅NO₂ | [1] |

| Molecular Weight | 145.20 g/mol | [1] |

| IUPAC Name | (2S)-2-aminoheptanoic acid | [1] |

| Appearance | White to light-yellow powder or crystals | [4] |

| Melting Point | ~280 °C (decomposes) | |

| Topological Polar Surface Area | 63.3 Ų | [5] |

| XLogP3 | -1 | |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 5 | [5] |

| Exact Mass | 145.110278721 Da | [1] |

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be approached through both classical and modern methodologies. The choice of synthetic route often depends on the desired scale, purity requirements, and available resources.

Classical Synthetic Routes: The Strecker Synthesis

The Strecker synthesis is a well-established method for the preparation of α-amino acids from aldehydes.[6][7] The synthesis proceeds via an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding amino acid. For the synthesis of 2-aminoheptanoic acid, the starting material is heptanal.

Caption: Strecker synthesis of this compound.

Experimental Protocol: Strecker Synthesis of 2-Aminoheptanoic Acid

-

Formation of the α-Aminonitrile:

-

In a well-ventilated fume hood, dissolve ammonium chloride (NH₄Cl) in aqueous ammonia.

-

To this solution, add heptanal.

-

Slowly add a solution of potassium cyanide (KCN) to the mixture with vigorous stirring. The reaction is typically carried out at or below room temperature.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the α-aminonitrile product is extracted with an organic solvent, such as diethyl ether.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.

-

-

Hydrolysis of the α-Aminonitrile:

-

The crude α-aminonitrile is then subjected to hydrolysis by refluxing with a strong acid, such as 6 M hydrochloric acid (HCl).

-

The hydrolysis is monitored by TLC until the starting material is no longer detectable.

-

After cooling, the reaction mixture is neutralized to the isoelectric point of the amino acid (around pH 6) with a base (e.g., ammonium hydroxide) to precipitate the product.

-

The crude 2-aminoheptanoic acid is collected by filtration, washed with cold water and ethanol, and dried.

-

Note: This classical approach yields a racemic mixture of 2-aminoheptanoic acid. A subsequent chiral resolution step is necessary to isolate the desired (S)-enantiomer.

Modern Biocatalytic Synthesis

Recent advancements in biocatalysis have enabled the highly enantioselective synthesis of this compound. A one-pot multi-enzyme cascade system has been developed for the conversion of heptane directly to the chiral amino acid.[8]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. (2S)-2-aminoheptanoic acid | C7H15NO2 | CID 5312965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Aminoheptanoic acid | C7H15NO2 | CID 227939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. S-2-Aminoheptanoic acid | 44902-02-5 [chemicalbook.com]

- 5. LIPID MAPS [lipidmaps.org]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. medschoolcoach.com [medschoolcoach.com]

- 8. Bioactive food derived peptides: a review on correlation between structure of bioactive peptides and their functional properties - PMC [pmc.ncbi.nlm.nih.gov]

(S)-2-Aminoheptanoic Acid: A Technical Guide for Advanced Research and Pharmaceutical Development

Abstract

(S)-2-Aminoheptanoic acid, a non-proteinogenic α-amino acid, has emerged as a molecule of significant interest within the realms of medicinal chemistry, peptide synthesis, and drug development. Its unique seven-carbon aliphatic side chain offers distinct steric and lipophilic properties not found in the canonical amino acids, making it a valuable building block for novel peptidomimetics and therapeutic agents. This technical guide provides an in-depth exploration of this compound, covering its fundamental physicochemical properties, validated synthesis and purification protocols, comprehensive analytical characterization methods, and its strategic applications in modern drug discovery. The content herein is curated for researchers, chemists, and drug development professionals, aiming to provide both foundational knowledge and actionable insights to leverage this compound's full potential.

Introduction: The Strategic Value of a Non-Canonical Amino Acid

In the landscape of pharmaceutical development, the quest for novel chemical entities with improved efficacy, stability, and target specificity is perpetual. Non-canonical amino acids, such as this compound (also known as L-Homonorleucine), represent a critical resource in this endeavor. Unlike the 20 common proteinogenic amino acids, their incorporation into peptide-based therapeutics or small molecules can profoundly alter pharmacological profiles. The extended pentyl side chain of this compound can enhance binding affinity through increased hydrophobic interactions, improve metabolic stability by resisting enzymatic degradation, and serve as a unique scaffold for further chemical modification. This guide serves as a comprehensive resource, detailing the core science and practical methodologies associated with this versatile molecule.

Core Physicochemical Properties and Identifiers

A precise understanding of a molecule's fundamental properties is the bedrock of its successful application. This compound is characterized by its specific stereochemistry and aliphatic nature.

Molecular Structure: The molecule consists of a central α-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a pentyl side chain. The "(S)" designation denotes the specific stereoisomeric configuration at the α-carbon, which is crucial for its biological activity and recognition by enzymes and receptors.

Key Identifiers and Properties: A summary of the essential quantitative data for this compound is presented below for rapid reference.

| Property | Value | Source(s) |

| Molecular Weight | 145.20 g/mol | [1][2] |

| Molecular Formula | C₇H₁₅NO₂ | [1][2] |

| Monoisotopic Mass | 145.110278721 Da | [1][3] |

| CAS Number | 44902-02-5 | [1][4][5] |

| IUPAC Name | (2S)-2-aminoheptanoic acid | [1] |

| Common Synonyms | L-2-Aminoheptanoic acid, L-Homonorleucine | [1][5][6] |

| Physical Form | White to light-yellow powder or crystals | [4] |

| Melting Point | 269-271 °C | [5] |

| Predicted Boiling Point | 251.0 ± 23.0 °C | [5] |

| Topological Polar Surface Area | 63.3 Ų | [1][2] |

Synthesis and Purification: Achieving Enantiomeric Purity

The synthesis of optically pure this compound is non-trivial, as controlling stereochemistry is paramount. While various methods for asymmetric synthesis exist, enzymatic resolution of a racemic mixture remains a highly efficient and scalable approach, prized for its exceptional selectivity.

Rationale for Enzymatic Resolution

Enzymatic resolution leverages the stereospecificity of enzymes like L-acylase. The process begins with the synthesis of a racemic mixture of N-acetyl-2-aminoheptanoic acid. The L-acylase enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer ((S)-form) while leaving the D-enantiomer ((R)-form) untouched. This transformation alters the solubility and chemical properties of the L-enantiomer, allowing for its separation from the unreacted D-enantiomer. This method is favored in industrial applications due to its high fidelity, mild reaction conditions, and environmental compatibility compared to chiral chromatography or syntheses requiring expensive chiral auxiliaries.[7]

Generalized Workflow for Enzymatic Resolution

The following diagram illustrates the key stages in a typical enzymatic resolution process for producing this compound.

Analytical Characterization: A Self-Validating System

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of the final product. A multi-pronged approach ensures that the synthesized material meets the stringent requirements for research and pharmaceutical use.

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring all expected protons and carbons are present in the correct chemical environment.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to verify the exact mass and molecular formula of the compound.[1][3]

Purity and Enantiomeric Excess Determination

The most critical quality attribute for a chiral compound is its enantiomeric purity. This is typically determined using Chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC for Enantiomeric Excess

-

Column Selection: A chiral stationary phase (CSP) column, such as one based on a cyclodextrin or Pirkle-type phase, is selected. The choice of column is critical for achieving baseline separation of the two enantiomers.

-

Mobile Phase Preparation: A typical mobile phase consists of an organic solvent (e.g., isopropanol or ethanol) mixed with a non-polar solvent (e.g., hexane) and a small amount of an acidic or basic additive (e.g., trifluoroacetic acid) to improve peak shape.

-

Sample Preparation: A standard solution of the synthesized this compound is prepared at a known concentration (e.g., 1 mg/mL) in the mobile phase. A racemic standard is also prepared for system suitability testing.

-

Instrumentation Setup:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

Detector: UV at 210 nm

-

-

Analysis:

-

Inject the racemic standard to confirm the retention times of both the (S) and (R) enantiomers and to ensure the system can separate them.

-

Inject the synthesized sample.

-

Integrate the peak areas for both enantiomers.

-

-

Calculation of Enantiomeric Excess (% ee):

-

% ee = [ (Area of S-isomer - Area of R-isomer) / (Area of S-isomer + Area of R-isomer) ] * 100

-

A result of >99% ee is typically required for pharmaceutical applications.

-

This analytical protocol provides a self-validating system: the successful separation of the racemic standard proves the method's capability, thereby ensuring the accuracy of the purity measurement for the target compound.

Applications in Drug Development and Research

The utility of this compound stems from its unique structure, which chemists can exploit to overcome common challenges in drug design.

Peptidomimetics and Metabolic Stability

Peptide-based drugs often suffer from poor metabolic stability due to rapid cleavage by proteases. Replacing a natural amino acid with this compound can render the adjacent peptide bond resistant to enzymatic hydrolysis, thereby extending the drug's half-life in vivo. Its lipophilic side chain can also enhance membrane permeability and facilitate entry into cells.

Prodrug Design

Amino acids are frequently used as promoieties in prodrug design to enhance the solubility or transport of a parent drug.[8] The amino and carboxyl groups of this compound can be used to form cleavable ester or amide linkages with a parent drug. This strategy often utilizes endogenous amino acid transporters in the gut or at the blood-brain barrier to improve bioavailability and targeted delivery.[8][9]

The diagram below illustrates how this compound can be integrated into a larger molecule to enhance its properties.

Safety and Handling

As a chemical reagent, this compound requires proper handling to ensure laboratory safety.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4]

-

Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[4]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular design. Its defined stereochemistry and unique aliphatic side chain provide chemists and drug developers with a powerful means to enhance the stability, permeability, and efficacy of novel therapeutics. From its precise synthesis via enzymatic resolution to its application in sophisticated prodrug strategies, this compound exemplifies the value that non-canonical amino acids bring to the forefront of pharmaceutical innovation. A thorough understanding of its properties and protocols, as outlined in this guide, is essential for unlocking its full potential in the laboratory and beyond.

References

- PubChem. (2S)-2-aminoheptanoic acid | C7H15NO2 | CID 5312965. [Link]

- Human Metabolome Database.

- PubChem. 2-Aminoheptanoic acid | C7H15NO2 | CID 227939. [Link]

- ChemBK. 2-Aminoheptanoic acid. [Link]

- MetaboAge.

- Human Metabolome Database. Showing metabocard for 2-Aminoheptanoic acid (HMDB0242128). [Link]

- Grynberg, P., et al. (2019). Amino Acids in the Development of Prodrugs. Molecules, 24(18), 3256. [Link]

- Pharmaffiliates.

- Google Patents.

Sources

- 1. (2S)-2-aminoheptanoic acid | C7H15NO2 | CID 5312965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Aminoheptanoic acid | C7H15NO2 | CID 227939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 2-Aminoheptanoate (HMDB0094649) [hmdb.ca]

- 4. This compound | 44902-02-5 [sigmaaldrich.com]

- 5. 44902-02-5 CAS MSDS (S-2-Aminoheptanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. S-2-Aminoheptanoic acid | 44902-02-5 [chemicalbook.com]

- 7. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

A Technical Guide to the Enantioselective Synthesis of (S)-2-Aminoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (S)-2-Aminoheptanoic Acid

This compound, a non-proteinogenic α-amino acid, represents a critical chiral building block in modern drug discovery and development. Its incorporation into peptide-based therapeutics can enhance metabolic stability, improve pharmacokinetic profiles, and modulate biological activity by introducing unique steric and lipophilic properties. The precise stereochemical control during its synthesis is paramount, as the biological effects of enantiomers can differ significantly. This guide provides an in-depth exploration of the core enantioselective pathways for the synthesis of this compound, offering both theoretical insights and practical, field-proven protocols for its preparation.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure α-amino acids is a well-established field, with several robust strategies that can be effectively applied to the preparation of this compound. This guide will focus on three principal and highly effective approaches:

-

Chiral Auxiliary-Mediated Asymmetric Synthesis: This classical and reliable method involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct the stereoselective formation of the desired stereocenter.

-

Biocatalytic and Enzymatic Methods: Leveraging the inherent stereoselectivity of enzymes, these "green" approaches offer high efficiency and selectivity under mild reaction conditions.

-

Asymmetric Strecker Synthesis: A versatile and industrially relevant method for the synthesis of α-amino acids, the Strecker reaction can be rendered asymmetric through the use of chiral auxiliaries or catalysts.

The following sections will delve into the mechanistic underpinnings and practical execution of each of these synthetic routes.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of a new stereocenter with a specific configuration.[1] This strategy is widely employed for its reliability and high degree of stereocontrol.

The Schöllkopf Bis-Lactim Ether Method

The Schöllkopf synthesis is a powerful method for the asymmetric synthesis of α-amino acids, utilizing a chiral bis-lactim ether derived from a chiral amino acid (commonly valine) and glycine.[2] The bulky substituent of the chiral auxiliary effectively shields one face of the enolate, directing the alkylation to the opposite face.[3]

Reaction Pathway:

Caption: Schöllkopf bis-lactim ether synthesis pathway.

Experimental Protocol: Schöllkopf Synthesis of this compound

-

Formation of the Bis-Lactim Ether: The bis-lactim ether is prepared from D-valine and glycine methyl ester according to established literature procedures.

-

Deprotonation: To a solution of the bis-lactim ether (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), is added n-butyllithium (n-BuLi) (1.05 equiv) dropwise. The solution is stirred at this temperature for 30 minutes to ensure complete formation of the lithium enolate.

-

Alkylation: 1-Iodopentane (1.2 equiv) is added to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution and allowed to warm to room temperature.

-

Extraction: The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Hydrolysis: The crude alkylated bis-lactim ether is dissolved in 0.25 M hydrochloric acid and stirred at room temperature for 48 hours.

-

Purification: The aqueous solution is washed with diethyl ether to remove the valine methyl ester. The aqueous layer is then concentrated, and the resulting this compound methyl ester hydrochloride can be further purified by recrystallization or ion-exchange chromatography. Subsequent hydrolysis of the methyl ester yields the desired this compound.

Evans Oxazolidinone Auxiliaries

The Evans chiral auxiliaries, typically oxazolidinones derived from readily available amino alcohols, are highly effective in directing asymmetric alkylations.[4] The stereochemical outcome is reliably controlled by the chelation of the metal cation (e.g., lithium or sodium) to the carbonyl groups of the acylated auxiliary, which forces the alkylating agent to approach from the less sterically hindered face.

Reaction Pathway:

Caption: Evans auxiliary-mediated synthesis pathway.

Experimental Protocol: Evans Auxiliary Synthesis of this compound

-

Acylation of the Auxiliary: The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with an appropriate glycine derivative to form the N-acyl oxazolidinone.

-

Enolate Formation: The N-acyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. Sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes.

-

Alkylation: Pentyl bromide (1.2 equiv) is added to the enolate solution, and the reaction is stirred at -78 °C for 4-6 hours.

-

Work-up: The reaction is quenched with saturated aqueous ammonium chloride, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

-

Auxiliary Cleavage: The crude product is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added, and the mixture is stirred until the cleavage is complete.[5]

-

Purification: The chiral auxiliary is recovered by extraction, and the aqueous layer is acidified and extracted to yield this compound, which can be further purified by recrystallization.

| Synthesis Method | Typical Yield | Enantiomeric/Diastereomeric Excess |

| Schöllkopf Bis-Lactim Ether | 70-85% | >95% de |

| Evans Oxazolidinone Auxiliary | 75-90% | >98% de |

Biocatalytic and Enzymatic Methods

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity.

Enzymatic Kinetic Resolution of Racemic N-Acetyl-2-Aminoheptanoic Acid

Kinetic resolution is a process in which an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.[6] Acylases are commonly used for the resolution of racemic N-acyl-α-amino acids.

Reaction Workflow:

Caption: Enzymatic kinetic resolution workflow.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Substrate Preparation: Racemic 2-aminoheptanoic acid is acetylated to prepare N-acetyl-2-aminoheptanoic acid.

-

Enzymatic Hydrolysis: The racemic N-acetyl-2-aminoheptanoic acid is dissolved in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5). Immobilized Acylase I from Aspergillus melleus is added, and the mixture is stirred at a controlled temperature (e.g., 37 °C).

-

Reaction Monitoring: The progress of the reaction is monitored by measuring the amount of released acetic acid or by chiral HPLC analysis. The reaction is stopped at approximately 50% conversion.

-

Separation: The enzyme is removed by filtration. The reaction mixture is then acidified, and the unreacted (R)-N-acetyl-2-aminoheptanoic acid is extracted with an organic solvent (e.g., ethyl acetate). The aqueous layer, containing the desired this compound, is then concentrated and purified.

Reductive Amination of 2-Oxoheptanoic Acid

Amino acid dehydrogenases (AADHs) can catalyze the asymmetric reductive amination of α-keto acids to the corresponding α-amino acids with high enantioselectivity.[7][8] This method requires a cofactor, typically NADH or NADPH, which is often regenerated in situ using a coupled enzymatic system.

Reaction Pathway:

Caption: Biocatalytic reductive amination pathway.

Experimental Protocol: Reductive Amination with Leucine Dehydrogenase

-

Reaction Setup: In a buffered solution (e.g., Tris-HCl, pH 8.0), combine 2-oxoheptanoic acid (1.0 equiv), ammonium chloride (as the amine source), and a catalytic amount of NAD⁺.

-

Enzyme Addition: Add Leucine Dehydrogenase (LeuDH) and a cofactor regeneration system (e.g., formate dehydrogenase and sodium formate).

-

Reaction: The reaction is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Work-up and Purification: After the reaction is complete (monitored by HPLC), the enzymes are removed (e.g., by precipitation or filtration). The product, this compound, is then purified from the reaction mixture, typically by ion-exchange chromatography.

| Biocatalytic Method | Typical Conversion | Enantiomeric Excess |

| Enzymatic Kinetic Resolution | ~50% (for desired enantiomer) | >99% ee |

| Reductive Amination | >90% | >99% ee |

Asymmetric Strecker Synthesis

The Strecker synthesis is a three-component reaction between an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the α-amino acid.[9] The asymmetric variant of this reaction introduces a chiral element to control the stereochemistry of the newly formed stereocenter.

Chiral Auxiliary-Based Asymmetric Strecker Synthesis

In this approach, a chiral amine is used instead of ammonia, leading to the formation of a diastereomeric mixture of α-aminonitriles. After separation of the diastereomers, the chiral auxiliary is removed to yield the enantiomerically pure amino acid.

Reaction Pathway:

Caption: Asymmetric Strecker synthesis pathway.

Experimental Protocol: Asymmetric Strecker Synthesis

-

Imine Formation and Cyanide Addition: To a solution of heptanal (1.0 equiv) and (R)-α-methylbenzylamine (1.0 equiv) in a suitable solvent (e.g., methanol), sodium bisulfite is added, followed by sodium cyanide. The reaction is stirred at room temperature until the formation of the α-aminonitrile is complete.

-

Diastereomer Separation: The resulting diastereomeric α-aminonitriles are separated by fractional crystallization or chromatography.

-

Hydrolysis and Auxiliary Removal: The desired diastereomer is hydrolyzed under acidic conditions to the corresponding amino acid. The chiral auxiliary is then removed, typically by hydrogenolysis over a palladium catalyst, to yield this compound.

| Synthesis Method | Typical Yield | Diastereomeric/Enantiomeric Excess |

| Asymmetric Strecker Synthesis | 60-75% | >95% de (after separation) |

Spectroscopic Data for this compound

Accurate characterization of the final product is crucial. Below is a summary of typical spectroscopic data for this compound.

| Spectroscopic Technique | Key Data |

| ¹H NMR (D₂O) | δ 3.68 (t, 1H, α-H), 1.85-1.75 (m, 2H, β-H₂), 1.40-1.20 (m, 6H, γ, δ, ε-H₂), 0.85 (t, 3H, ζ-H₃) |

| ¹³C NMR (D₂O) | δ 178.5 (C=O), 56.0 (α-C), 32.5 (β-C), 31.0 (γ-C), 28.5 (δ-C), 22.0 (ε-C), 13.5 (ζ-C) |

| IR (KBr, cm⁻¹) | ~3000-2800 (C-H stretch), ~2900-3100 (N-H stretch, broad), ~1600 (N-H bend), ~1700 (C=O stretch), ~1400 (O-H bend) |

| Mass Spectrometry (ESI+) | m/z 146.1176 [M+H]⁺ |

Conclusion

The synthesis of enantiomerically pure this compound can be achieved through several reliable and high-yielding methodologies. The choice of a particular pathway will depend on factors such as the scale of the synthesis, the availability of starting materials and reagents, and the desired level of stereochemical purity. Chiral auxiliary-mediated methods, such as the Schöllkopf and Evans syntheses, offer excellent stereocontrol and are well-suited for laboratory-scale synthesis. Biocatalytic approaches, including enzymatic resolution and reductive amination, provide a green and highly efficient alternative, particularly for larger-scale production. The asymmetric Strecker synthesis remains a versatile and powerful tool for the preparation of a wide range of α-amino acids. By understanding the principles and practical considerations of each of these pathways, researchers can confidently select and implement the most appropriate strategy for their specific needs in the synthesis of this valuable chiral building block.

References

- Ooi, T., Takeuchi, M., Kameda, M., & Maruoka, K. (2000). Practical Catalytic Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids by Chiral Phase-Transfer Catalysis. Journal of the American Chemical Society, 122(22), 5228–5229. [Link]

- Evans, D. A. (1982). Studies in asymmetric synthesis. The development of practical chiral enolate synthons. Aldrichimica Acta, 15(2), 23-32.

- Maruoka, K. (2003). Catalytic asymmetric synthesis of.ALPHA.-amino acid derivatives and peptides using chiral phase-transfer catalysts. Pure and Applied Chemistry, 75(1), 19-27.

- Asymmetric Synthesis of Non-Proteinogenic Amino Acids. (2016). Wiley. [Link]

- Fu, G. C. (2021).

- Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic α-Amino Acids via Metalated Bis-Lactim Ethers of 2,5-Diketopiperazines. Topics in Current Chemistry, 109, 65-84.

- PubChem. (n.d.). 2-Aminoheptanoic acid.

- Yasukawa, K., et al. (2012). Dynamic Kinetic Resolution of α-Aminonitriles to Form Chiral α-Amino Acids. Applied and Environmental Microbiology, 78(24), 8547-8553.

- Poppe, L., & Novák, L. (2013). Selective Biocatalysis: A Synthetic Approach. John Wiley & Sons.

- Schöllkopf method. In Wikipedia. [Link]

- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.

- PubChem. (n.d.). (2S)-2-aminoheptanoic acid.

- Abrahamson, M. J., et al. (2013).

- Strecker amino acid synthesis. In Wikipedia. [Link]

- Iyer, M. S. (1995).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0247233). [Link]

- Royal Society of Chemistry. (n.d.). 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H. [Link]

- Wu, J., & Zhang, J. (2019). Transamination-Like Reaction Catalyzed by Leucine Dehydrogenase for Efficient Co-Synthesis of α-Amino Acids and α-Keto Acids. MDPI. [Link]

- Holliday, G. L., et al. (2017). NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application.

- Strecker Synthesis. Organic Chemistry Portal. [Link]

- Lipton, M. A., et al. (1996). Asymmetric catalysis of the Strecker amino acid synthesis by a cyclic dipeptide. PubMed. [Link]

- PubChemLite. (n.d.). (2s)-2-aminoheptanoic acid (C7H15NO2). [Link]

- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0250782). [Link]

- Chiral auxiliary. In Wikipedia. [Link]

- Myers, A. G. (n.d.).

- Evans Aldol Reaction. (2014, April 18).

- Evans, D. A., et al. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. [Link]

- Soloshonok, V. A. (Ed.). (2000). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Enantiocontrolled Synthesis of Fluoro-Organic Compounds. American Chemical Society.

- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (pp. 3-11). Wiley-VCH.

- National Institute of Standards and Technology. (n.d.). 2-Aminoheptane. NIST WebBook. [Link]

- ResearchGate. (n.d.). Fits of 1H NMR spectra of all 20 canonical amino acids in D2O. [Link]

- ResearchGate. (n.d.). ¹H (left) and ³¹P (right) NMR spectra of 2 (298 K, D2O). [Link]

- National Institutes of Health. (n.d.). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. [Link]

- National Institutes of Health. (n.d.). Access to N-α-deuterated amino acids and DNA conjugates via Ca(II)-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds. [Link]

- National Institutes of Health. (n.d.). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. [Link]

- National Institutes of Health. (n.d.). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. [Link]

- MetaboAge. (n.d.).

- Google Patents. (n.d.). Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid.

- YouTube. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. [Link]

- Slideshare. (n.d.). Evans aldol ppt. [Link]

- MDPI. (n.d.).

- MDPI. (n.d.).

- PubMed. (n.d.). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. [Link]

- PubMed. (n.d.). Synthesis of alanine and leucine by reductive amination of 2-oxoic acid with combination of hydrogenase and dehydrogenase. [Link]

- PubMed. (n.d.). Enzymatic synthesis of L-6-hydroxynorleucine. [Link]

- PubMed. (n.d.).

- Journal of the American Chemical Society. (n.d.).

- Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. [Link]

- White Rose Research Online. (n.d.). Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of alanine and leucine by reductive amination of 2-oxoic acid with combination of hydrogenase and dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of (S)-2-Aminoheptanoic Acid

Foreword: Unveiling the Potential of a Non-Proteinogenic Amino Acid

In the landscape of drug discovery and peptide therapeutics, the exploration of non-proteinogenic amino acids (NPAAs) offers a vast frontier for innovation.[1][2] These unique building blocks, not encoded in the standard genetic code, provide a powerful toolkit to modulate the pharmacological properties of peptides and other small molecules.[3][4] This guide focuses on (S)-2-Aminoheptanoic acid, a chiral NPAA with an intriguing but largely uncharted biological profile. While direct, comprehensive studies on its intrinsic activity are nascent, this document serves as a technical primer for researchers, scientists, and drug development professionals. By examining structurally related compounds and outlining robust experimental methodologies, we aim to illuminate the potential of this compound and catalyze further investigation into its therapeutic promise.

Molecular Profile of this compound

This compound, also known as L-2-aminoheptanoic acid, is an optically active form of 2-aminoheptanoic acid.[5][6] It is classified as an alpha-amino acid and a fatty acyl, indicating its dual chemical nature.[5][7]

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO₂ | [5][7] |

| Molecular Weight | 145.20 g/mol | [5] |

| IUPAC Name | (2S)-2-aminoheptanoic acid | [5] |

| Synonyms | L-2-Aminoheptanoic acid, L-Homonorleucine | [5] |

| CAS Number | 44902-02-5 | [5][6] |

Inferred Biological Activity and Therapeutic Potential: A Landscape of Possibilities

Direct evidence for the biological activity of this compound is limited in publicly available literature. However, by examining structurally analogous compounds, we can infer potential areas of investigation.

Antimicrobial Applications: A Lesson from a Longer Chain

Research into (S)-2-aminooctanoic acid, a structurally similar NPAA with a single additional carbon in its side chain, has demonstrated its utility in enhancing the antimicrobial properties of peptides. When conjugated to an antimicrobial peptide derived from lactoferricin B, it improved the peptide's antibacterial activity by up to 16-fold.[1][2] This suggests that this compound could similarly be employed to modify existing antimicrobial peptides, potentially increasing their efficacy against various bacterial strains. The hydrophobic nature of its heptyl side chain may facilitate interaction with and disruption of bacterial cell membranes.

Neurological Activity: Insights from Phosphono-Derivatives

Derivatives of 2-amino-7-phosphonoheptanoic acid have been identified as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor.[8][9][10][11] These findings indicate that the aminoheptanoic acid scaffold can be functionalized to interact with specific neuronal receptors. While this compound itself is unlikely to be a potent NMDA receptor antagonist due to the absence of the phosphono group, this precedent suggests that it could serve as a valuable starting point for the synthesis of novel neurologically active compounds.

Anticancer Potential: A Common Trait of Novel Amino Acids

Numerous studies have explored the anticancer activities of various non-natural amino acid derivatives.[12][13][14] These compounds can exert their effects through diverse mechanisms, including the disruption of cancer cell metabolism, induction of apoptosis, and inhibition of cell migration.[15] The unique structure of this compound makes it a candidate for investigation in this therapeutic area.

A Roadmap for Investigation: Experimental Protocols

To elucidate the biological activity of this compound, a systematic experimental approach is required. The following protocols provide a robust framework for such an investigation.

Workflow for Assessing Biological Activity

Caption: A logical workflow for the systematic investigation of the biological activity of this compound.

Detailed Protocol: Cytotoxicity Assay (MTT Method)

This protocol outlines a standard MTT assay to determine the cytotoxic effects of this compound on a cancer cell line.

Materials:

-

This compound

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[12]

Detailed Protocol: Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific enzyme. The specific substrate and detection method will vary depending on the enzyme of interest.[16][17][18][19]

Materials:

-

This compound

-

Target enzyme

-

Enzyme-specific substrate

-

Assay buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and various concentrations of this compound in the assay buffer.

-

Enzyme-Inhibitor Pre-incubation: In the wells of the microplate, add the enzyme and the different concentrations of this compound. Include a control with no inhibitor. Incubate for a predetermined time (e.g., 15 minutes) at the optimal temperature for the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.

-

Data Analysis: Determine the initial reaction velocities for each inhibitor concentration. Plot the percentage of enzyme activity versus the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed by varying the substrate concentration to elucidate the mechanism of inhibition (competitive, non-competitive, etc.).[16]

Detailed Protocol: Receptor Binding Assay (Radioligand Competition)

This protocol describes a competitive radioligand binding assay to determine if this compound can displace a known radiolabeled ligand from its receptor.[3][20][21][22]

Materials:

-

This compound

-

Cell membranes or purified receptor

-

Radiolabeled ligand specific for the target receptor

-

Binding buffer

-

Non-labeled ligand (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation vials and fluid

-

Scintillation counter

Procedure:

-

Assay Setup: In microcentrifuge tubes, combine the cell membranes/receptor, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound.

-

Controls: Include tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a saturating concentration of the non-labeled ligand).

-

Incubation: Incubate the tubes at room temperature or 4°C for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. This separates the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound to determine its Ki (inhibition constant).[20]

Signaling Pathways and Mechanistic Considerations

Given the lack of direct evidence, proposing a specific signaling pathway for this compound would be speculative. However, based on the activities of related compounds, several avenues for investigation are plausible.

Caption: Hypothesized signaling interactions of this compound based on structurally related molecules.

Concluding Remarks and Future Directions

This compound represents a molecule of significant, yet largely untapped, potential. While this guide has provided a framework for its investigation based on the activities of analogous compounds, the field is wide open for novel discoveries. Future research should focus on a systematic screening of its biological activities, followed by in-depth mechanistic studies to identify its molecular targets. The synthesis and evaluation of derivatives of this compound could also lead to the development of potent and selective therapeutic agents. The journey to fully understand the biological role of this non-proteinogenic amino acid has just begun, and it promises to be a rewarding endeavor for the scientific community.

References

- O'Connor, K., et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Applied Microbiology and Biotechnology, 102(2), 791-802.

- ResearchGate. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity.

- Camarero, J. A., et al. (2001). Studying Receptor−Ligand Interactions Using Encoded Amino Acid Scanning. Biochemistry, 40(49), 14846–14854.

- Pinilla, C., et al. (2008). Non-Natural and Photo-Reactive Amino Acids as Biochemical Probes of Immune Function. Current Protein & Peptide Science, 9(6), 565-576.

- Guzman, F., et al. (2023). Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. RSC Advances, 13(27), 18451-18462.

- Nielsen, C. F., et al. (2012). Anticancer activity of small amphipathic β²,²-amino acid derivatives. European Journal of Medicinal Chemistry, 58, 428-435.

- PubChem. (n.d.). (2S)-2-aminoheptanoic acid.

- PubChem. (n.d.). 2-Aminoheptanoic acid.

- Gifford Bioscience. (n.d.). About Ligand Binding Assays.

- Davies, J., et al. (1982). Isomers of 2-amino-7-phosphonoheptanoic Acid as Antagonists of Neuronal Excitants. Neuroscience Letters, 32(1), 65-68.

- Wikipedia. (n.d.). Ligand binding assay.

- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information (US).

- Inglese, J., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US).

- ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?.

- ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?.

- Michaelis, L., & Menten, M. L. (1913). Die Kinetik der Invertinwirkung. Biochemische Zeitschrift, 49, 333-369.

- Arsiñach, E., et al. (2018). Genetic Encoding of a Non-Canonical Amino Acid for the Generation of Antibody-Drug Conjugates Through a Fast Bioorthogonal Reaction. Journal of Visualized Experiments, (139), 58213.

- ResearchGate. (2023). (PDF) Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells.

- MetaboAge. (n.d.). 2-aminoheptanoate.

- Urwyler, S., et al. (1996). Biphenyl-derivatives of 2-amino-7-phosphonoheptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonist--I. Pharmacological characterization in vitro. Neuropharmacology, 35(6), 643-654.

- Blondelle, S. E., & Houghten, R. A. (1996). Cationic Hydrophobic Peptides with Antimicrobial Activity. Antimicrobial Agents and Chemotherapy, 40(1), 17-23.

- Urwyler, S., et al. (1996). Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo. Neuropharmacology, 35(6), 655-669.

- Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1.

- Ueno, T., et al. (2022). Photoaffinity Labeling Strategy Reveals Tetraspanin CD9 as a Transient Target of Anticancer Yaku’amide B. Journal of the American Chemical Society, 144(49), 22466–22475.

- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US).

- Morgan, P. F., et al. (1987). 2-Amino-7-phosphonoheptanoic Acid, a Selective Antagonist of N-methyl-D-aspartate, Prevents Barbital Withdrawal-Induced Convulsions and the Elevation of Cerebellar Cyclic GMP in Dependent Rats. Neuropharmacology, 26(7A), 731-735.

- Stankevič, M., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 869.

- Zhao, J., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Pharmacology, 13, 1045863.

- Gornowicz, A., et al. (2022). OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer. Cancers, 14(13), 3259.

Sources

- 1. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Non-Natural and Photo-Reactive Amino Acids as Biochemical Probes of Immune Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (2S)-2-aminoheptanoic acid | C7H15NO2 | CID 5312965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. S-2-Aminoheptanoic acid | 44902-02-5 [chemicalbook.com]

- 7. 2-Aminoheptanoic acid | C7H15NO2 | CID 227939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isomers of 2-amino-7-phosphonoheptanoic acid as antagonists of neuronal excitants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biphenyl-derivatives of 2-amino-7-phosphonoheptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonist--I. Pharmacological characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Amino-7-phosphonoheptanoic acid, a selective antagonist of N-methyl-D-aspartate, prevents barbital withdrawal-induced convulsions and the elevation of cerebellar cyclic GMP in dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer activity of small amphipathic β²,²-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Ligand binding assay - Wikipedia [en.wikipedia.org]

- 22. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Natural Occurrence of (S)-2-Aminoheptanoic Acid

Abstract

(S)-2-Aminoheptanoic acid, also known as L-homonorleucine, is a non-proteinogenic α-amino acid characterized by a linear five-carbon side chain. While not incorporated into proteins via the genetic code, its presence as an endogenous metabolite in humans has been confirmed, challenging its classification as purely synthetic. This guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound. It delves into the documented evidence of its presence in biological systems, postulates its biosynthetic origins based on established metabolic principles, and furnishes detailed methodologies for its extraction, chiral separation, and definitive identification. Tailored for researchers, biochemists, and professionals in drug development, this document synthesizes foundational knowledge with practical, field-proven protocols to facilitate further investigation into the biological roles and potential applications of this unique amino acid.

Introduction to this compound

Non-proteinogenic amino acids (NPAAs) are a vast and structurally diverse class of molecules that are not among the 22 proteinogenic amino acids naturally encoded in the genome.[1] Nevertheless, thousands of NPAAs are found in nature, where they are produced by organisms such as bacteria, fungi, plants, and marine life, often as secondary metabolites with important physiological roles.[2][3]

This compound falls into this category. It is an alpha-amino acid with a heptanoic acid core, featuring an amino group at the C-2 (alpha) position.[4][5] The "(S)" designation refers to the stereochemical configuration at the α-carbon, analogous to the "L" configuration found in nearly all amino acids used in protein synthesis.[6]

1.1 Chemical Properties and Structure

-

Systematic Name: (2S)-2-aminoheptanoic acid[7]

-

Common Synonyms: L-2-Aminoheptanoic acid, L-Homonorleucine[7][8]

-

Molecular Formula: C₇H₁₅NO₂[4]

-

Structure:

Its aliphatic, medium-chain fatty acid character distinguishes it from aromatic or charged amino acids, suggesting it may possess lipophilic properties influencing its interaction with cellular membranes and proteins.[9]

Documented Natural Occurrences

While specific microbial or plant sources for this compound are not widely documented in scientific literature, its status as a naturally occurring molecule is confirmed by its detection as an endogenous human metabolite.

2.1 Human Metabolome

Metabolomic studies have identified 2-aminoheptanoic acid in human tissues. The Human Metabolome Database (HMDB) lists its presence in the placenta, and it has also been detected in serum.[7][9][10] This indicates that pathways for its synthesis and degradation exist within the human body, although its precise physiological concentration and function are not yet fully understood.

| Source | Matrix / Tissue | Significance | Reference |

| Homo sapiens | Placenta | Endogenous Metabolite | [7], HMDB |

| Homo sapiens | Serum | Endogenous Metabolite | [10] |

Postulated Biosynthetic Pathway

The precise biosynthetic pathway for this compound has not been experimentally elucidated. However, based on fundamental principles of amino acid metabolism, a plausible pathway can be postulated.[11] The most direct route involves the transamination of its corresponding α-keto acid, 2-oxoheptanoic acid.

3.1 Key Enzymatic Steps:

-

Carbon Backbone Synthesis: The seven-carbon backbone, 2-oxoheptanoic acid, is likely derived from fatty acid metabolism. It could arise as an intermediate in the β-oxidation of longer-chain fatty acids or through pathways involving the extension of shorter-chain precursors.

-

Transamination: An aminotransferase enzyme catalyzes the transfer of an amino group from a donor molecule (such as glutamate or alanine) to 2-oxoheptanoic acid. This reaction yields this compound and the corresponding α-keto acid of the amino donor (α-ketoglutarate or pyruvate, respectively). The stereospecificity of the transaminase ensures the formation of the (S)-enantiomer.

Caption: Postulated biosynthetic pathway for this compound.

Methodology for Isolation and Characterization

For researchers aiming to study this compound from biological sources, a robust analytical workflow is essential. This involves efficient extraction, separation of enantiomers, and unambiguous identification.

Caption: General workflow for analysis of this compound.

4.1 Protocol: Extraction from Biological Matrix

-

Objective: To extract small polar molecules, including amino acids, while removing interfering proteins.

-

Methodology:

-

To 100 µL of serum or tissue homogenate, add 400 µL of ice-cold acetonitrile or methanol to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for 30 minutes to ensure complete precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the amino acid fraction.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of water or mobile phase) for analysis.

-

4.2 Protocol: Chiral Separation and Analysis by HPLC

-

Objective: To separate the (S) and (R) enantiomers of 2-aminoheptanoic acid for accurate quantification.

-

Rationale: Enantiomers possess identical physical properties and cannot be separated on standard chromatography columns. Chiral separation is achieved either by using a chiral stationary phase (chiral column) or by derivatizing the amino acids with a chiral reagent, creating diastereomers that are separable on a standard reverse-phase column.

-

Methodology (Using Derivatization with Marfey's Reagent):

-

To the reconstituted extract, add 50 µL of 1 M sodium bicarbonate buffer (pH 9.0).

-

Add 100 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

-

Incubate at 40°C for 1 hour in a heating block.

-

Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M HCl.

-

The sample is now ready for injection onto a C18 reverse-phase HPLC column.

-

Detection is typically performed using a UV detector at 340 nm. The (S)-amino acid derivative will have a distinct retention time from the (R)-amino acid derivative.

-

4.3 Protocol: Identification by Mass Spectrometry (MS)

-

Objective: To confirm the identity and structure of the compound.

-

Rationale: Mass spectrometry provides high-confidence identification based on the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation pattern.

-

Methodology (LC-MS/MS):

-

Couple the HPLC system (either with a chiral column or analyzing the derivatized sample) to a tandem mass spectrometer (e.g., a Q-TOF or Triple Quadrupole).

-

Operate the ion source in positive electrospray ionization (ESI+) mode.

-

Perform a full scan to identify the protonated molecular ion [M+H]⁺ of 2-aminoheptanoic acid (expected m/z = 146.11).

-

Perform a product ion scan (MS/MS) on the parent ion (m/z 146.11). A characteristic fragmentation pattern, such as the loss of water (H₂O) and formic acid (HCOOH), will confirm the structure.

-